molecular formula C18H13F3N2O2S B13378987 (5E)-2-(4-methoxyanilino)-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazol-4-one

(5E)-2-(4-methoxyanilino)-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazol-4-one

Cat. No.: B13378987
M. Wt: 378.4 g/mol
InChI Key: BTQZLHDQRZDWQK-XNTDXEJSSA-N
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Description

2-[(4-methoxyphenyl)imino]-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms.

Properties

Molecular Formula

C18H13F3N2O2S

Molecular Weight

378.4 g/mol

IUPAC Name

(5E)-2-(4-methoxyphenyl)imino-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H13F3N2O2S/c1-25-14-8-6-13(7-9-14)22-17-23-16(24)15(26-17)10-11-2-4-12(5-3-11)18(19,20)21/h2-10H,1H3,(H,22,23,24)/b15-10+

InChI Key

BTQZLHDQRZDWQK-XNTDXEJSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC=C(C=C3)C(F)(F)F)/S2

Canonical SMILES

COC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)C(F)(F)F)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methoxyphenyl)imino]-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one typically involves the condensation of 4-methoxybenzaldehyde with 4-(trifluoromethyl)benzaldehyde in the presence of thiosemicarbazide. The reaction is usually carried out under reflux conditions in ethanol or methanol as the solvent .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

2-[(4-methoxyphenyl)imino]-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

2-[(4-methoxyphenyl)imino]-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-methoxyphenyl)imino]-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes, block receptors, or interfere with cellular pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-methoxyphenyl)imino]-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both methoxy and trifluoromethyl groups enhances its pharmacological properties and makes it a valuable compound for drug development .

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